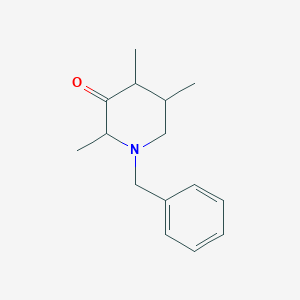

1-Benzyl-2,4,5-trimethylpiperidin-3-one

CAS No.:

Cat. No.: VC17632375

Molecular Formula: C15H21NO

Molecular Weight: 231.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21NO |

|---|---|

| Molecular Weight | 231.33 g/mol |

| IUPAC Name | 1-benzyl-2,4,5-trimethylpiperidin-3-one |

| Standard InChI | InChI=1S/C15H21NO/c1-11-9-16(13(3)15(17)12(11)2)10-14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3 |

| Standard InChI Key | RXZUFZQANYQWEB-UHFFFAOYSA-N |

| Canonical SMILES | CC1CN(C(C(=O)C1C)C)CC2=CC=CC=C2 |

Introduction

1-Benzyl-2,4,5-trimethylpiperidin-3-one is a chemical compound with the CAS number 1315367-09-9. It belongs to the piperidine class of compounds, which are widely used in pharmaceutical and chemical research due to their diverse biological activities. This compound specifically features a benzyl group attached to a piperidine ring, which is further substituted with methyl groups at positions 2, 4, and 5, and a ketone group at position 3.

Synthesis and Preparation

The synthesis of 1-Benzyl-2,4,5-trimethylpiperidin-3-one typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not widely detailed in the available literature, general methods for similar piperidine derivatives often involve condensation reactions, followed by reduction and oxidation steps to introduce the necessary functional groups.

Research Findings and Applications

While detailed research findings specifically on 1-Benzyl-2,4,5-trimethylpiperidin-3-one are scarce, the compound's structure suggests potential applications in medicinal chemistry. Piperidine derivatives are often explored for their neuroprotective, anti-inflammatory, or antiviral properties. The presence of a benzyl group and multiple methyl substitutions could influence its pharmacokinetic properties, such as solubility and bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume